
(R)-Ethyl 2-amino-2-cyclobutylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Ethyl 2-amino-2-cyclobutylacetate is a chiral compound with potential applications in various fields of scientific research. It is characterized by the presence of an ethyl ester group, an amino group, and a cyclobutyl ring, making it a unique molecule with interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-Ethyl 2-amino-2-cyclobutylacetate typically involves the following steps:
Starting Material: The synthesis begins with cyclobutanone, which undergoes a series of reactions to introduce the amino and ester groups.
Amination: The cyclobutanone is first converted to a cyclobutylamine derivative through reductive amination.
Esterification: The cyclobutylamine derivative is then esterified with ethyl chloroacetate under basic conditions to form ®-Ethyl 2-amino-2-cyclobutylacetate.
Industrial Production Methods
Industrial production methods for ®-Ethyl 2-amino-2-cyclobutylacetate may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
®-Ethyl 2-amino-2-cyclobutylacetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or oximes.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of imines or oximes.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted amines or esters.
Aplicaciones Científicas De Investigación
®-Ethyl 2-amino-2-cyclobutylacetate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ®-Ethyl 2-amino-2-cyclobutylacetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound can influence various biochemical pathways, including those related to neurotransmission, signal transduction, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
®-Methyl 2-amino-2-cyclobutylacetate: Similar structure but with a methyl ester group instead of an ethyl ester group.
(S)-Methyl 2-amino-2-cyclobutylacetate: The enantiomer of ®-Methyl 2-amino-2-cyclobutylacetate with different stereochemistry.
Uniqueness
®-Ethyl 2-amino-2-cyclobutylacetate is unique due to its specific chiral configuration and the presence of an ethyl ester group, which can influence its reactivity and interaction with biological targets compared to its methyl ester counterparts.
Propiedades
Fórmula molecular |
C8H15NO2 |
|---|---|
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
ethyl (2R)-2-amino-2-cyclobutylacetate |
InChI |
InChI=1S/C8H15NO2/c1-2-11-8(10)7(9)6-4-3-5-6/h6-7H,2-5,9H2,1H3/t7-/m1/s1 |
Clave InChI |
UZHAOXIDNMVYQX-SSDOTTSWSA-N |
SMILES isomérico |
CCOC(=O)[C@@H](C1CCC1)N |
SMILES canónico |
CCOC(=O)C(C1CCC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


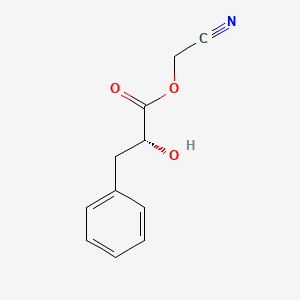
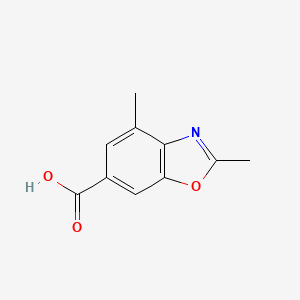

![7-{[(tert-butoxy)carbonyl]amino}-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid](/img/structure/B13467914.png)
![Potassium benzo[d]oxazol-5-yltrifluoroborate](/img/structure/B13467916.png)
![N-{4-[(4-aminopiperidin-1-yl)sulfonyl]phenyl}acetamide hydrochloride](/img/structure/B13467922.png)
![(4R)-4-{[(tert-butoxy)carbonyl]amino}hexanoicacid](/img/structure/B13467925.png)
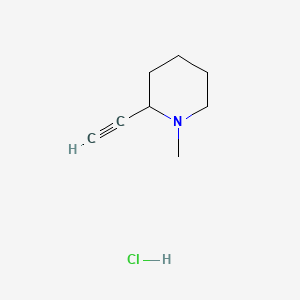
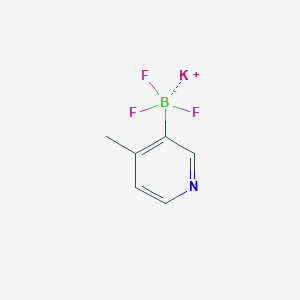

![(4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl)methanol](/img/structure/B13467948.png)
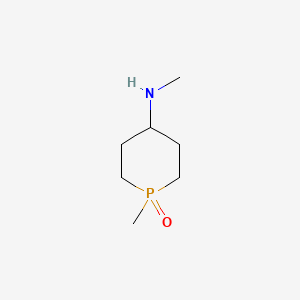

![tert-butyl N-[1-(2-bromoacetyl)cyclopentyl]carbamate](/img/structure/B13467967.png)
